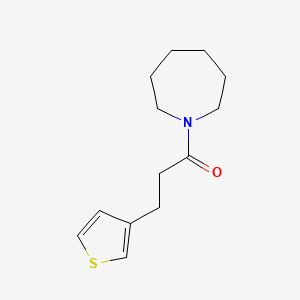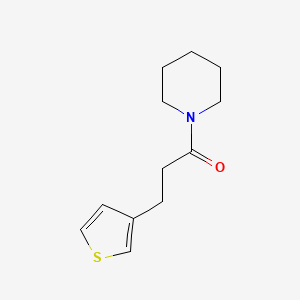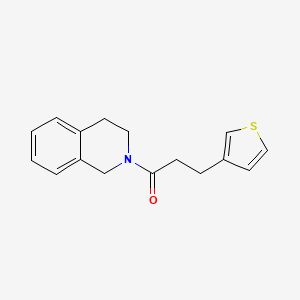
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone, also known as BMK-13, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has also been found to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to have interesting biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
実験室実験の利点と制限
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.
将来の方向性
There are several future directions for the study of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which could lead to the development of more effective drugs based on 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone could be used as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease. Further research is needed to fully explore the potential of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone in scientific research.
合成法
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been synthesized using various methods, including the condensation of 2-methylfuran-3-carbaldehyde and 2-aminobenzenethiol followed by cyclization and oxidation. Another method involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-aminobenzenethiol to form the desired product. These methods have been optimized to yield high purity and high yields of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone.
科学的研究の応用
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease.
特性
IUPAC Name |
2,3-dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-11(6-8-17-10)14(16)15-7-9-18-13-5-3-2-4-12(13)15/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJGNBLDLIOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

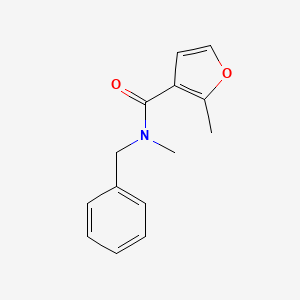
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![2-[(2-Methylquinoline-4-carbonyl)amino]pentanoic acid](/img/structure/B7500924.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

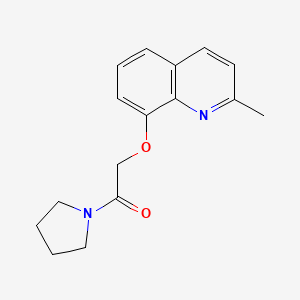

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
